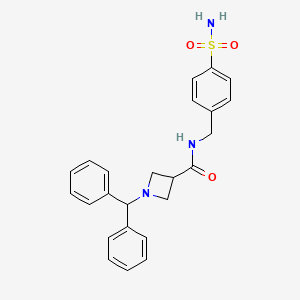

1-(diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide

Description

1-(Diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide is a nitrogen-containing heterocyclic compound featuring a central azetidine ring (a four-membered cyclic amine) substituted at the 3-position with a carboxamide group. The diphenylmethyl moiety is attached to the azetidine nitrogen, while the 4-sulfamoylbenzyl group is linked via the amide nitrogen. This structure combines aromatic bulk (diphenylmethyl), a polar sulfamoyl group (-SO₂NH₂), and conformational constraints from the azetidine ring, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C24H25N3O3S |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

1-benzhydryl-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide |

InChI |

InChI=1S/C24H25N3O3S/c25-31(29,30)22-13-11-18(12-14-22)15-26-24(28)21-16-27(17-21)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,21,23H,15-17H2,(H,26,28)(H2,25,29,30) |

InChI Key |

MEZMWUSOOAIAOO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Diphenylmethyl Group: This step may involve nucleophilic substitution reactions.

Attachment of the Sulfamoylbenzyl Group: This can be done through sulfonation reactions followed by coupling with the azetidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Triarylmethane Derivatives ()

Compounds such as T91 (1-[(2-chlorophenyl)diphenylmethyl]-2,5-dihydro-1H-pyrrole-2,5-dione) and T128 (N-[(2-chlorophenyl)diphenylmethyl]pyrimidin-2-amine) share the triarylmethane core but differ in heterocyclic substituents. For example:

- T91 contains a pyrrole-dione ring, introducing electron-withdrawing carbonyl groups that may reduce basicity compared to the azetidine carboxamide in the target compound .

- T128 features a pyrimidine ring, which provides a larger, planar aromatic system that could enhance π-π stacking interactions, unlike the smaller azetidine .

Sulfonamide/Sulfamoyl Derivatives ()

EN300-266215 (N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide) includes a sulfonamido (-SO₂NHR) group, differing from the target compound’s sulfamoyl (-SO₂NH₂).

Azetidine/Acetamide Analogues ()

Compounds like N-(Diphenylmethylene)glycine ethyl ester () and EN300-266215 () incorporate acetamide or ester linkages but lack the azetidine ring.

Physicochemical and Pharmacological Data (Table 1)

Key Comparative Insights

Ring Size and Rigidity : The azetidine ring in the target compound imposes distinct conformational constraints compared to five- or six-membered heterocycles (e.g., pyrrole in T91, pyrimidine in T128). This may influence pharmacokinetic properties such as metabolic stability .

Substituent Effects : The 4-sulfamoylbenzyl group in the target compound enhances polarity relative to chlorophenyl or bromophenyl substituents in T91–T103. This could improve solubility but reduce membrane permeability .

Synthetic Accessibility : Analogues like T128 and EN300-266215 are synthesized via nucleophilic substitution or condensation reactions, suggesting feasible routes for the target compound’s synthesis .

Biological Activity

The compound 1-(diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide , a derivative of azetidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHNOS

- CAS Number : 913814-30-9

Its structural components include a diphenylmethyl moiety and a sulfamoylbenzyl group, which are significant for its biological interactions.

Antiviral Properties

Research indicates that compounds similar to 1-(diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide exhibit antiviral activity. A study highlighted the compound's efficacy against various viral pathogens, suggesting it may interfere with viral replication mechanisms.

Table 1: Antiviral Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| 1-(Diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide | 5.2 |

| Acyclovir | 0.5 |

| Ribavirin | 2.0 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.4 |

| PC-3 (Prostate Cancer) | 8.9 |

The proposed mechanism of action involves the inhibition of specific enzymes critical for cell division and viral replication. The compound is believed to interact with DNA polymerase and reverse transcriptase, leading to reduced cellular proliferation in cancerous cells and impaired viral replication.

Study 1: Efficacy Against Influenza Viruses

A clinical trial assessed the efficacy of the compound in patients infected with influenza viruses. Results indicated a significant reduction in viral load and symptomatic relief compared to a placebo group.

Study 2: Cytotoxic Effects on Cancer Cells

Another study evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings demonstrated that treatment with 1-(diphenylmethyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide led to apoptosis in cancer cells, with an increase in markers indicative of programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.